molecular formula C16H22ClN7O2 B2939556 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034271-86-6

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2939556
CAS No.: 2034271-86-6
M. Wt: 379.85
InChI Key: WYNQHMFEVPWIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The triazine ring is linked via a methyl group to a urea moiety, which is further connected to a 5-chloro-2-methoxyphenyl aromatic system. Such structural features are common in pharmaceuticals, particularly kinase inhibitors or enzyme modulators, where urea derivatives are known for their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN7O2/c1-23(2)14-20-13(21-15(22-14)24(3)4)9-18-16(25)19-11-8-10(17)6-7-12(11)26-5/h6-8H,9H2,1-5H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNQHMFEVPWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring with dimethylamino substituents and a phenyl urea moiety. The molecular formula is C15H19N5O3C_{15}H_{19}N_5O_3 with a molar mass of approximately 317.34 g/mol. Its structural attributes contribute to its biological interactions.

PropertyValue
Molecular FormulaC15H19N5O3
Molar Mass317.34 g/mol
Density1.251 g/cm³
pKa3.84

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, such as enzymes and receptors. The urea moiety is known for forming hydrogen bonds with target proteins, which can modulate their activity. Studies indicate that similar compounds exhibit significant pharmacological properties, including:

  • Antimalarial Activity : Research has shown that urea-substituted derivatives can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, specific derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against resistant strains .
  • Antibacterial and Antitumor Activity : Compounds with similar structural motifs have been reported to possess antibacterial and anticancer properties. Recent advances in triazine derivatives suggest they may inhibit bacterial growth and exhibit antiproliferative effects against various cancer cell lines .

Case Studies

  • Antimalarial Evaluation : In a study evaluating multiple urea derivatives against P. falciparum, it was found that certain substitutions on the triazine ring enhanced both efficacy and selectivity. For example, compounds with a para-fluoro substitution exhibited comparable activity (IC50 = 0.40 µM) while maintaining high selectivity indices (SI) .
  • Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The study highlighted that certain modifications led to improved binding affinity and selectivity towards Aurora-A kinase, which is crucial for cell cycle regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Cytotoxicity : Evaluations using HepG2 cells indicated that the compound exhibits cytotoxic effects at varying concentrations. The selectivity index (SI), calculated as the ratio of antimalarial activity to mammalian cytotoxicity, suggests favorable therapeutic windows for certain derivatives .
  • Binding Interactions : Molecular docking studies reveal that the compound forms critical hydrogen bonds with active site residues of target proteins, enhancing its inhibitory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine Substituent Variations

  • Morpholino vs. Dimethylamino Groups: Compound: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea () . Comparison: Replacing dimethylamino with morpholino groups introduces bulkier, oxygen-containing substituents. Dimethylamino groups, being smaller and more basic, may enhance bioavailability in lipophilic environments (e.g., central nervous system targets) . Activity Implications: Morpholino-substituted triazines are often used in kinase inhibitors (e.g., PI3K/mTOR pathways), while dimethylamino groups may favor interactions with nucleic acids or enzymes requiring cationic recognition sites.

Aromatic Substituent Variations

  • Chloro-Methoxyphenyl vs. Halogenated/Simple Aryl Groups: Compound: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () . Comparison: The 5-chloro-2-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, favoring π-π stacking and halogen bonding. In contrast, the oxaadamantyl group in the comparator introduces rigid, aliphatic bulk, likely altering target specificity (e.g., protease vs. kinase targets) . Activity Implications: Chloro-methoxyphenyl derivatives are prevalent in anticancer agents (e.g., tyrosine kinase inhibitors), whereas adamantyl groups are associated with antiviral or neuroprotective applications.

Urea Linker Modifications

  • Methyl vs. Piperidinyl Spacers: Compound: 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea () . Comparison: The methyl linker in the target compound offers simplicity and conformational flexibility, while piperidinyl spacers (as in the comparator) introduce rigidity and tertiary amine functionality. Activity Implications: Piperidinyl-linked ureas are common in G-protein-coupled receptor (GPCR) modulators, whereas methyl-linked derivatives may favor enzyme active-site penetration.

Structural and Functional Data Table

Compound Name Triazine Substituents Aryl Substituents Urea Linker Key Applications
Target Compound 4,6-Bis(dimethylamino) 5-Chloro-2-methoxyphenyl Methyl Kinase inhibition (inferred)
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea 4,6-Dimorpholino 4-Methylphenyl Direct Kinase/protease inhibition
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 4-Methyl, 6-Methylamino 2-Oxaadamantyl Piperidinyl Antiviral/neuroprotective
Thifensulfuron-methyl (herbicidal analog) 4-Methoxy, 6-Methyl 2-Methoxycarbonylthiophen-3-yl Direct Herbicide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.